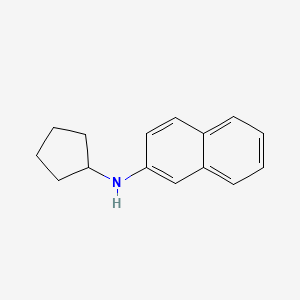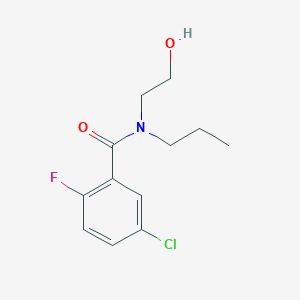
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxyethyl and propyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide typically involves multiple steps. One common synthetic route includes:
Nitration and Reduction: The starting material, 5-chloro-2-fluorobenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.
Amidation: The resulting amine is then reacted with propyl chloroformate to form the corresponding carbamate.
Hydroxyethylation: The carbamate is subsequently treated with ethylene oxide to introduce the hydroxyethyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-chloro-2-fluoro-N-(2-carboxyethyl)-N-propylbenzamide.
Reduction: Formation of 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylamine.
Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.
科学的研究の応用
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用機序
The mechanism of action of 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)benzamide
- 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, can affect its lipophilicity and ability to cross biological membranes, making it distinct from its analogs.
特性
分子式 |
C12H15ClFNO2 |
|---|---|
分子量 |
259.70 g/mol |
IUPAC名 |
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide |
InChI |
InChI=1S/C12H15ClFNO2/c1-2-5-15(6-7-16)12(17)10-8-9(13)3-4-11(10)14/h3-4,8,16H,2,5-7H2,1H3 |
InChIキー |
ZIASTJNXOLMOOX-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCO)C(=O)C1=C(C=CC(=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)
![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B14911285.png)
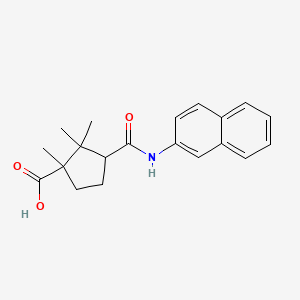

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)
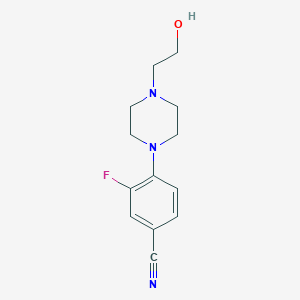
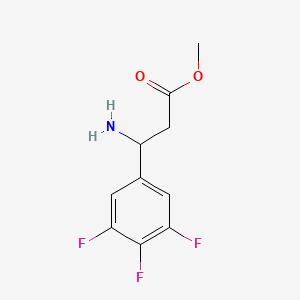
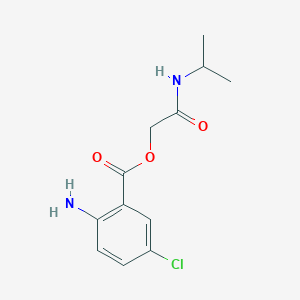

![2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)
